Synthesis of cis-1,2-Cyclohexanediol: A Technical Guide
Synthesis of cis-1,2-Cyclohexanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for obtaining cis-1,2-cyclohexanediol (B155557), a crucial intermediate in various chemical and pharmaceutical applications. The document provides a comparative analysis of key methodologies, detailed experimental protocols, and visualizations of the reaction pathways.
Introduction
cis-1,2-Cyclohexanediol is a vicinal diol characterized by the syn-addition of two hydroxyl groups to the same face of the cyclohexene (B86901) ring. Its stereospecific nature makes it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The primary methods for its synthesis involve the oxidation of cyclohexene, with the choice of reagent dictating the stereochemical outcome. This guide focuses on the most prevalent and reliable methods for achieving cis-dihydroxylation.
Core Synthesis Methodologies
The synthesis of cis-1,2-cyclohexanediol from cyclohexene is predominantly achieved through three well-established methods: catalytic osmylation using osmium tetroxide, oxidation with potassium permanganate (B83412), and the Woodward modification of the Prévost reaction. Each method offers distinct advantages and disadvantages in terms of yield, cost, safety, and scalability.
Osmium Tetroxide Catalyzed Dihydroxylation
The reaction of an alkene with osmium tetroxide (OsO₄) is a highly reliable method for achieving cis-dihydroxylation.[1][2] Due to the high cost and toxicity of OsO₄, it is typically used in catalytic amounts in conjunction with a co-oxidant to regenerate the osmium catalyst in situ.[1][2] A common and effective co-oxidant is N-methylmorpholine N-oxide (NMO).[1] This method is favored for its high yields and clean reaction profiles.[1]
The reaction proceeds through a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate.[3][4] This intermediate is then hydrolyzed to yield the cis-diol and a reduced osmium species, which is subsequently re-oxidized by the co-oxidant.[4]
Potassium Permanganate Oxidation (Baeyer's Test)
Oxidation of cyclohexene with a cold, dilute, and alkaline solution of potassium permanganate (KMnO₄) also yields cis-1,2-cyclohexanediol.[4][5][6] This reaction, historically known as Baeyer's test for unsaturation, proceeds through a similar mechanism involving a cyclic manganate (B1198562) ester intermediate, which is then hydrolyzed.[6][7] While being a more cost-effective method compared to using osmium tetroxide, the yields can be lower, and over-oxidation to form dicarboxylic acids can be a significant side reaction if the conditions are not carefully controlled.[1][7]
Woodward Modification of the Prévost Reaction
The Woodward modification of the Prévost reaction provides another route to cis-diols from alkenes.[8][9] This method involves the reaction of the alkene with iodine and silver acetate (B1210297) in the presence of wet acetic acid.[10] The reaction proceeds through the formation of a cyclic iodonium (B1229267) ion, which is then opened by acetate to form a trans-iodoacetate.[8] In the presence of water, this intermediate is converted to a hydroxy acetate, which upon hydrolysis, yields the cis-diol.[8][11] This method is complementary to the Prévost reaction, which, under anhydrous conditions, yields the trans-diol.[11]
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of cis-1,2-cyclohexanediol using the described methods.
| Synthesis Method | Reagents | Solvent(s) | Typical Yield | Melting Point (°C) | Reference(s) |
| Osmium Tetroxide Catalysis | Cyclohexene, OsO₄ (catalytic), N-methylmorpholine N-oxide (NMO) | Acetone (B3395972), Water, t-Butanol | 89-97% | 95-97 | [12][13] |
| Potassium Permanganate | Cyclohexene, KMnO₄, NaOH | Water, t-Butanol | 30-40% | 96-98 | [1][14] |
| Woodward Reaction | Cyclohexene, Iodine, Silver Acetate | Acetic Acid, Water | ~86% | 96-98 | [1][10] |
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Cyclohexanediol via Osmium Tetroxide Catalysis
This protocol is adapted from the procedure described by Van Rheenen, Kelly, and Cha (1976).[13]
Materials:
-
Cyclohexene (10.1 mL, 100 mmol)
-
N-methylmorpholine-N-oxide monohydrate (14.81 g, 0.1097 mole)
-
Osmium tetroxide (ca. 70 mg, 0.27 mmol)
-
Acetone (20 mL)
-
Water (40 mL)
-
Sodium hydrosulfite
-
Magnesium silicate (B1173343) (Magnesol)
-
n-Butanol
-
Diisopropyl ether
-
12 N Sulfuric acid
-
Celite
Procedure:
-
To a 250-mL three-necked, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add N-methylmorpholine-N-oxide monohydrate (14.81 g), water (40 mL), and acetone (20 mL).[12]
-
To this solution, add osmium tetroxide (ca. 70 mg) followed by cyclohexene (10.1 mL).[12]
-
Stir the two-phase solution vigorously under a nitrogen atmosphere at room temperature. The reaction is slightly exothermic and should be maintained at room temperature with a water bath.[12]
-
Continue stirring overnight (approximately 18 hours), during which the mixture will become homogeneous and light brown.[12]
-
After the reaction is complete (monitored by TLC), add sodium hydrosulfite (0.5 g) and a slurry of Magnesol (5 g) in water (20 mL). Stir for 10 minutes.[12]
-
Filter the mixture through a pad of Celite (5 g). Wash the filter cake with three 15-mL portions of acetone.[12]
-
Neutralize the combined filtrate and washes to pH 7 with 12 N sulfuric acid.[12]
-
Remove the acetone using a rotary evaporator.[12]
-
Adjust the pH of the remaining aqueous solution to 2 with 12 N sulfuric acid.[12]
-
Extract the cis-diol with five 45-mL portions of n-butanol.[12]
-
Evaporate the combined butanol extracts under vacuum to yield a white solid.[12]
-
Purify the crude product by boiling with diisopropyl ether (one 200-mL portion, one 80-mL portion, and one 20-mL portion), decanting the solvent each time.[12]
-
Combine the ether fractions, concentrate to approximately 50 mL under vacuum, and cool to -15°C to induce crystallization.[12]
-
Filter the white crystalline plates, wash with two 10-mL portions of cold diisopropyl ether, and dry to obtain cis-1,2-cyclohexanediol.[12] The expected yield is 10.18–10.32 g (89–90%) with a melting point of 96–97°C.[12]
Protocol 2: Synthesis of cis-1,2-Cyclohexanediol via Potassium Permanganate Oxidation
This protocol is a general laboratory procedure for the dihydroxylation of cyclohexene using potassium permanganate.[14]
Materials:
-
Cyclohexene (0.83 g)
-
Potassium permanganate (1.08 g)
-
Sodium hydroxide (B78521) (0.16 g)
-
tert-Butyl alcohol (33 mL)
-
Water (34 mL)
-
Ice (approx. 16 g)
-
Celite (filter aid)
Procedure:
-
In a flask, dissolve potassium permanganate (1.08 g) in warm water (33 mL) and then cool the solution to about 15°C in an ice bath.[14]
-
In a separate 100-mL flask, combine tert-butyl alcohol (33 mL) and cyclohexene (0.83 g).[14]
-
Dissolve sodium hydroxide (0.16 g) in water (1 mL) and add this solution to the cyclohexene-alcohol mixture. Cool the combined solution to -5 to 0°C and add approximately 16 g of ice.[14]
-
Place the flask in an ice bath and, with continuous stirring, add the cold potassium permanganate solution dropwise at a rate that maintains the reaction temperature below 15°C.[14]
-
After the addition is complete, add Celite (approx. 0.7 g) and heat the solution almost to boiling with frequent stirring.[14]
-
Filter the hot solution to remove the manganese dioxide precipitate.
-
The filtrate can be further purified by extraction and recrystallization to isolate the cis-1,2-cyclohexanediol.
Visualizations
Osmium Tetroxide Catalyzed Dihydroxylation Pathway
Caption: Catalytic cycle of cyclohexene dihydroxylation using OsO₄/NMO.
Potassium Permanganate Oxidation Pathway
Caption: Synthesis of cis-1,2-cyclohexanediol via permanganate oxidation.
Woodward Reaction Logical Flow
Caption: Key intermediates in the Woodward cis-dihydroxylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 5. glasp.co [glasp.co]
- 6. orgosolver.com [orgosolver.com]
- 7. youtube.com [youtube.com]
- 8. Woodward Reaction [organic-chemistry.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Prevost Reaction [organic-chemistry.org]
- 12. Synthesis of cis-1,2-Cyclohexanediol - Chempedia - LookChem [lookchem.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Lu Le Laboratory: Hydroxylation-Oxidation of Alkenes-Reaction of Organic Chemistry [lulelaboratory.blogspot.com]
